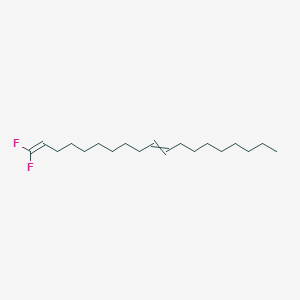
1,1-Difluorononadeca-1,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorononadeca-1,10-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a nonadeca-1,10-diene chain. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluorononadeca-1,10-diene typically involves the introduction of fluorine atoms into a nonadeca-1,10-diene precursor. One common method is the dehydrohalogenation of a suitable fluorinated precursor under basic conditions. For example, the reaction of 1,1-difluoro-2-bromo-nonadecane with a strong base like potassium tert-butoxide can yield this compound through an elimination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorononadeca-1,10-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different substituted products.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or HCl under controlled temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Electrophilic Addition: 1,2-difluoro-2-bromo-nonadecane.
Oxidation: 1,1-difluoro-2,3-dihydroxy-nonadecane.
Substitution: 1,1-difluoro-2-methoxy-nonadecane.
Scientific Research Applications
1,1-Difluorononadeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 1,1-difluorononadeca-1,10-diene involves its interaction with various molecular targets through its conjugated diene system. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity towards electrophiles and nucleophiles. The compound can participate in resonance stabilization, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a cyclopropane ring.
1,3-Butadiene: A simpler conjugated diene without fluorine atoms.
1,1-Difluoroethene: A smaller fluorinated diene.
Uniqueness
1,1-Difluorononadeca-1,10-diene is unique due to its long carbon chain and the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity.
Properties
CAS No. |
114332-55-7 |
|---|---|
Molecular Formula |
C19H34F2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1,1-difluorononadeca-1,10-diene |
InChI |
InChI=1S/C19H34F2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10,18H,2-8,11-17H2,1H3 |
InChI Key |
GGOJPUGJHKKOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



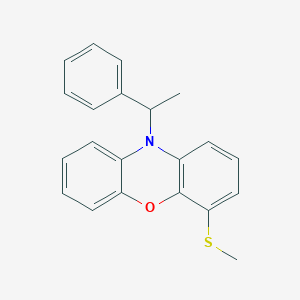
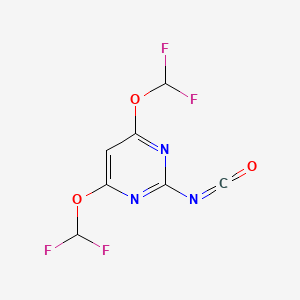
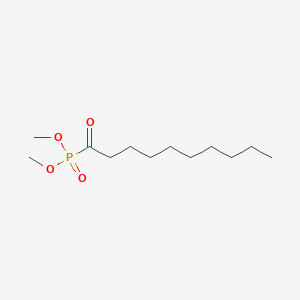
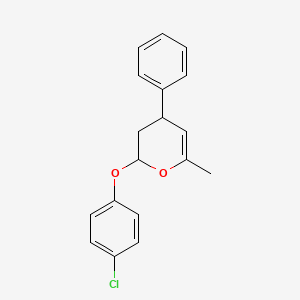
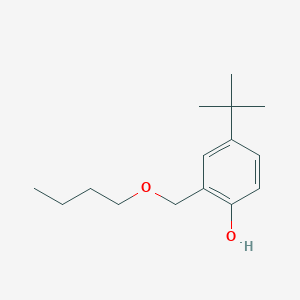

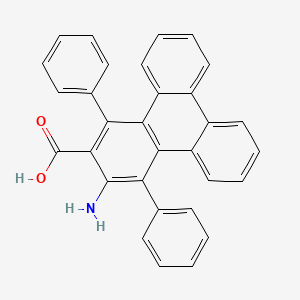
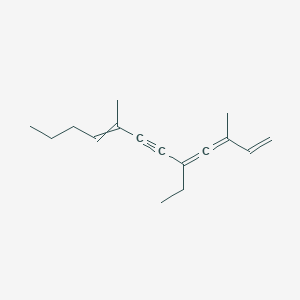
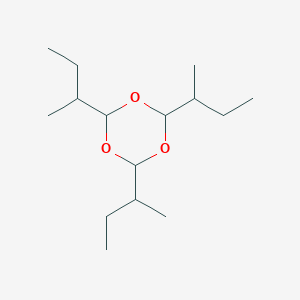
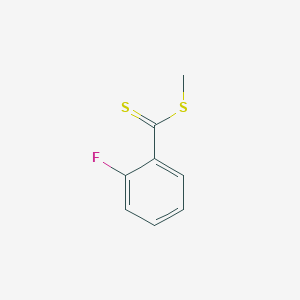
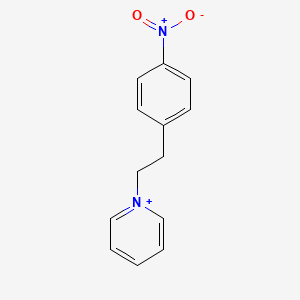
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

